molecular formula C18H30S4 B1607424 1,2,4,5-Tetrakis(isopropylthio)benzene CAS No. 74542-69-1

1,2,4,5-Tetrakis(isopropylthio)benzene

Cat. No.: B1607424
CAS No.: 74542-69-1
M. Wt: 374.7 g/mol
InChI Key: GTFNUNQIHYSXTJ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(isopropylthio)benzene is an organosulfur compound characterized by the presence of four isopropylthio groups attached to a benzene ring. This compound is known for its redox-active properties, making it a valuable ligand in the assembly of multimetal complexes with tailored functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrakis(isopropylthio)benzene can be synthesized through a series of reactions involving the substitution of hydrogen atoms on a benzene ring with isopropylthio groups. One common method involves the reaction of 1,2,4,5-tetrachlorobenzene with isopropylthiol in the presence of a base, such as sodium hydride, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrakis(isopropylthio)benzene involves its ability to act as a redox-active ligand. It can undergo oxidation to form stable radical cations, which can then participate in various chemical reactions. The compound’s molecular targets include metal ions, with which it forms stable complexes. These complexes can exhibit unique electronic and catalytic properties due to the redox-active nature of the ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrakis(isopropylthio)benzene is unique due to its specific redox-active properties and its ability to form stable radical cations. This makes it particularly valuable in the synthesis of multimetal complexes with tailored functionalities, which is not as easily achieved with other similar compounds .

Properties

IUPAC Name

1,2,4,5-tetrakis(propan-2-ylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30S4/c1-11(2)19-15-9-17(21-13(5)6)18(22-14(7)8)10-16(15)20-12(3)4/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFNUNQIHYSXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC(=C(C=C1SC(C)C)SC(C)C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348231
Record name 1,2,4,5-Tetrakis(isopropylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74542-69-1
Record name 1,2,4,5-Tetrakis(isopropylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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